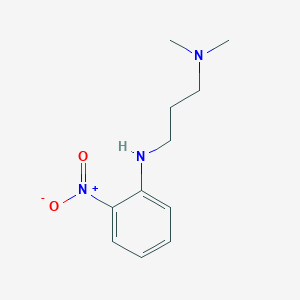

N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine

Description

N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine is a substituted 1,3-propanediamine derivative with a dimethyl group at the N1 position and a 2-nitrophenyl group at the N3 position. The compound’s hydrogen bond donor (2) and acceptor (7) counts suggest moderate polarity, influencing its solubility and interaction with biological targets .

Properties

IUPAC Name |

N',N'-dimethyl-N-(2-nitrophenyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-13(2)9-5-8-12-10-6-3-4-7-11(10)14(15)16/h3-4,6-7,12H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZJXJSIUMJLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276875 | |

| Record name | N~1~,N~1~-Dimethyl-N~3~-(2-nitrophenyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21627-60-1 | |

| Record name | N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21627-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1~-Dimethyl-N~3~-(2-nitrophenyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine typically involves the reaction of 2-nitroaniline with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C , and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include in the presence of a such as .

Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups. This can be achieved using reagents like or .

Oxidation: Although less common, the compound can also undergo oxidation reactions, where the nitrogen atoms are oxidized to form . Common oxidizing agents include or .

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

Substitution: Sodium hydride, lithium aluminum hydride, tetrahydrofuran solvent, reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid solvent, elevated temperature.

Major Products Formed:

Reduction: N1,N1-Dimethyl-N3-(2-aminophenyl)-1,3-propanediamine.

Substitution: Various substituted derivatives depending on the reagent used.

Oxidation: this compound N-oxide.

Scientific Research Applications

N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It is used in assays to investigate enzyme inhibition and binding affinity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural properties make it a candidate for drug development, particularly in the field of and agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and function. The nitrophenyl group plays a crucial role in its binding affinity, while the dimethyl groups provide steric hindrance, influencing its overall reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting enzyme activity and modulating receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N1,N1-Dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-propanediamine

- Structural Difference : The 2-nitrophenyl group in the target compound is replaced with a sterically hindered 2,2,6,6-tetramethyl-4-piperidinyl group.

- Regulated under U.S. EPA guidelines (PMN P–18–65) for significant new uses, indicating distinct industrial or environmental risks .

- Applications : Likely used as a stabilizer or intermediate in polymer chemistry due to its bulky substituents.

N,N’-Dibenzyl-1,3-propanediamine

- Structural Difference : Lacks nitro and dimethyl groups; instead, benzyl groups are attached to both N1 and N3 positions.

- Synthesis: Prepared via benzylation of 1,3-propanediamine in ethanol, often yielding dibenzylated byproducts .

- Applications : Used as a ligand for platinum complexes with demonstrated antineoplastic activity .

N,N,N′-Trimethyl-N′-(4-hydroxybenzyl)-1,3-propanediamine (TPD)

- Structural Difference : Features a 4-hydroxybenzyl group at N3 and additional methyl groups.

- Applications : Acts as a lung-targeting ligand when conjugated to anti-inflammatory agents (e.g., Rhein) for asthma therapy .

- Key Contrast : The hydroxyl group in TPD enables hydrogen bonding with pulmonary tissues, whereas the nitro group in the target compound may favor redox-mediated interactions.

N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)-1,3-propanediamine

- Structural Difference : Four pyridinylmethyl groups replace the dimethyl and nitrophenyl groups.

- Applications : Functions as a polydentate ligand for metal coordination in catalysis or materials science .

- Key Contrast : The pyridine rings enable strong metal-chelation, unlike the electron-deficient nitro group in the target compound.

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Alkylation of 1,3-propanediamine derivatives often produces dimeric byproducts (e.g., 7a–c in Scheme 2 of ), necessitating precise stoichiometric control. The target compound’s synthesis likely requires similar optimization to avoid oligomerization.

- Thermal Stability : Unsubstituted 1,3-propanediamine degrades under heat via deamination, but dimethyl and nitrophenyl groups in the target compound may mitigate this pathway .

- Biological Activity : Spermidine analogs with structural similarity to 1,3-propanediamine derivatives show reduced enzymatic oxidation rates, suggesting that the nitro group in the target compound may alter metabolic interactions .

Biological Activity

N1,N1-Dimethyl-N3-(2-nitrophenyl)-1,3-propanediamine, with the molecular formula , is an organic compound notable for its structural characteristics, including a nitrophenyl group and a propanediamine backbone. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The nitrophenyl group enhances binding affinity, while the dimethyl groups contribute to steric hindrance, influencing the compound's reactivity and interaction dynamics. Preliminary studies indicate that this compound may inhibit enzyme activity and modulate receptor functions, although detailed pathways remain under investigation.

Research Findings

Recent studies have explored various aspects of the compound's biological activity:

- Enzyme Inhibition : The compound has been used in assays to evaluate its potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting certain proteases and kinases, which are crucial in various metabolic pathways.

- Binding Affinity : Investigations into its binding properties have revealed that the compound can effectively bind to specific receptors involved in cellular signaling pathways. This binding may alter receptor conformation and function, leading to downstream effects on cell behavior.

Case Studies

Several case studies highlight the biological applications of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. Minimum inhibitory concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent .

- Cytotoxicity Assessment : Cytotoxicity tests on transformed cell lines showed that while the compound has some cytotoxic effects, these were generally low within the MIC range. This suggests a selective action that could be beneficial for therapeutic applications .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-N3-(5-methyl-2-nitrophenyl)-1,3-propanediamine | Methyl group on phenyl ring | Altered reactivity and binding properties |

| N1,N1-Dimethyl-N3-(4-nitrophenyl)-1,3-propanediamine | Nitro group at para position | Different electronic properties affecting reactivity |

| N1,N1-Dimethyl-N3-(3-nitrophenyl)-1,3-propanediamine | Nitro group at meta position | Variations in steric and electronic effects |

This table illustrates how modifications to the nitrophenyl group can significantly influence biological activity and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.